EINECS 234-151-0
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Overview
Description
EINECS 234-151-0 is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is characterized by its complex molecular structure, which includes an azo group, a pyrazolone ring, and a benzenesulphonate group.
Preparation Methods
The synthesis of EINECS 234-151-0 typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-chloroaniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound.
Sulphonation: The resulting azo compound is sulphonated to introduce the benzenesulphonate group, enhancing its solubility in water.
Neutralization: Finally, the sulphonated compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial production methods often involve optimizing reaction conditions such as temperature, pH, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
EINECS 234-151-0 undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form azoxy compounds.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
EINECS 234-151-0 has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in histological staining to visualize cellular components under a microscope.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of EINECS 234-151-0 involves its interaction with molecular targets through its azo and sulphonate groups. The azo group can participate in electron transfer reactions, while the sulphonate group enhances solubility and facilitates binding to various substrates. These interactions can affect cellular processes and biochemical pathways, making the compound useful in various applications.
Comparison with Similar Compounds
EINECS 234-151-0 is unique due to its specific combination of functional groups. Similar compounds include:
Sodium 4-[4-[(2-methylphenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: Differing by the substitution of a methyl group instead of a chlorine atom.
Sodium 4-[4-[(2-bromophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: Featuring a bromine atom instead of chlorine.
Sodium 4-[4-[(2-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate: Containing a nitro group in place of the chlorine atom.
These similar compounds exhibit variations in their chemical properties and applications due to the different substituents on the aromatic ring.
Properties
CAS No. |
10566-47-9 |
---|---|
Molecular Formula |
C16H12ClN4NaO4S |
Molecular Weight |
414.8 g/mol |
IUPAC Name |
sodium;4-[4-[(2-chlorophenyl)diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C16H13ClN4O4S.Na/c1-10-15(19-18-14-5-3-2-4-13(14)17)16(22)21(20-10)11-6-8-12(9-7-11)26(23,24)25;/h2-9,15H,1H3,(H,23,24,25);/q;+1/p-1 |
InChI Key |
RTWXHJDIGCQZPU-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2Cl)C3=CC=C(C=C3)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10566-47-9 |
Origin of Product |
United States |
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